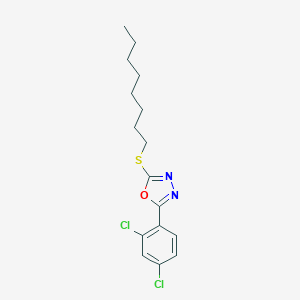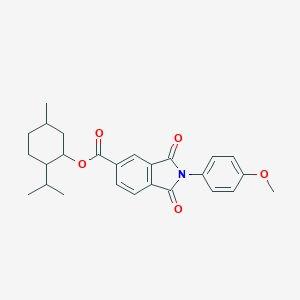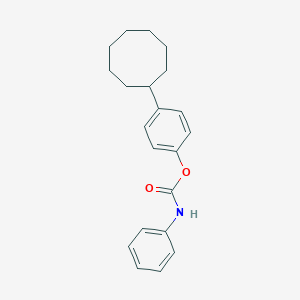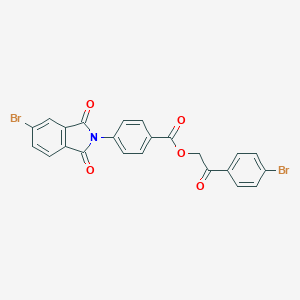![molecular formula C16H11N3O5S B402744 Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 314033-44-8](/img/structure/B402744.png)
Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
The synthesis of Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzenethiol and 4-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Formation of Intermediate: The initial reaction forms an intermediate benzothiazole derivative.
Esterification: The intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, halogens, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Organic Synthesis: It serves as a building block for the synthesis of more complex benzothiazole derivatives with potential pharmaceutical applications.
Material Science: The compound is used in the development of fluorescent materials and imaging reagents due to its unique photophysical properties.
作用機序
The mechanism of action of Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme dihydroorotase, which is essential for the synthesis of pyrimidine nucleotides in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell’s ability to replicate and survive.
類似化合物との比較
Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its anti-inflammatory and anti-cancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-thiol: Exhibits antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
IUPAC Name |
methyl 4-[(5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c1-24-15(21)10-4-2-9(3-5-10)14(20)18-16-17-12-8-11(19(22)23)6-7-13(12)25-16/h2-8H,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBKHRYDEQBGSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
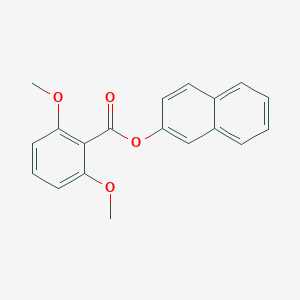
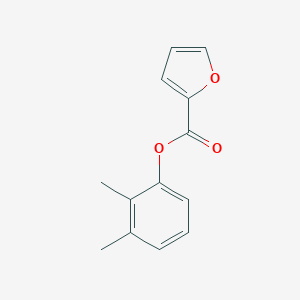
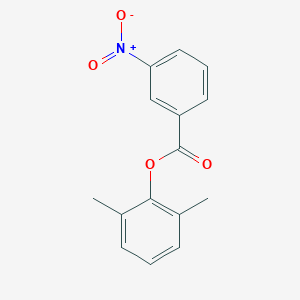

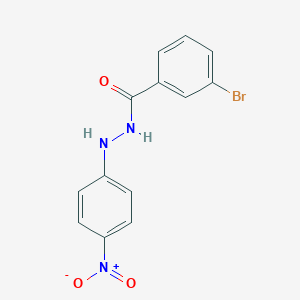
![methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate](/img/structure/B402669.png)
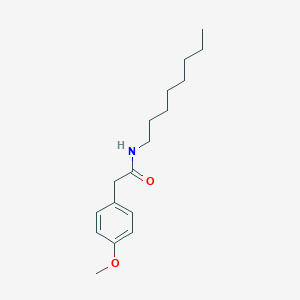
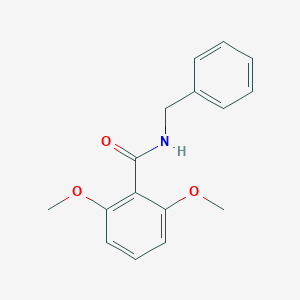
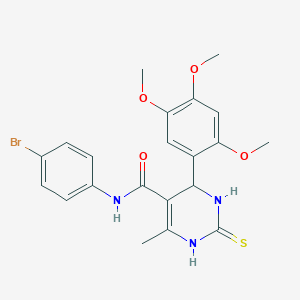
![2-(4-methoxyphenyl)-N-(8-{[(4-methoxyphenyl)acetyl]amino}octyl)acetamide](/img/structure/B402675.png)
